Chromozym U
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Overview
Description
Chromozym U is a chromogenic substrate used primarily in biochemical assays to measure the activity of urokinase, an enzyme involved in the breakdown of blood clots. The compound has the molecular formula C26H34N8O8 and a molecular weight of 586.606 g/mol . It is known for its application in detecting urokinase activity in various biological samples, including those from Shigella .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromozym U involves multiple steps, starting from basic organic compounds. The detailed synthetic route is proprietary and not publicly disclosed. it generally involves the formation of peptide bonds and the incorporation of chromogenic groups that react with urokinase to produce a measurable color change.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the purification of intermediates and the final product using chromatography and crystallization methods to ensure high purity and consistency. The compound is then formulated into a stable powder form for distribution and use in research laboratories .
Chemical Reactions Analysis
Types of Reactions
Chromozym U undergoes hydrolysis when exposed to urokinase, resulting in the release of a chromogenic group that can be measured spectrophotometrically. This reaction is specific to urokinase and does not occur with other proteases, making this compound a valuable tool in enzymatic assays .
Common Reagents and Conditions
The primary reagent used with this compound is urokinase. The reaction typically occurs under physiological conditions, with a pH around 7.4 and a temperature of 37°C. The presence of buffers such as phosphate-buffered saline (PBS) helps maintain the optimal conditions for the reaction .
Major Products Formed
The major product formed from the reaction of this compound with urokinase is a chromogenic compound that absorbs light at a specific wavelength, allowing for quantitative measurement of urokinase activity .
Scientific Research Applications
Chromozym U is widely used in scientific research for its ability to measure urokinase activity. Its applications span various fields, including:
Chemistry: Used in enzymatic assays to study the kinetics and inhibition of urokinase.
Biology: Employed in cell culture experiments to monitor urokinase activity in different cell types.
Medicine: Utilized in diagnostic assays to detect urokinase levels in clinical samples, aiding in the diagnosis of conditions related to abnormal blood clotting.
Industry: Applied in the quality control of pharmaceutical products that target the urokinase pathway.
Mechanism of Action
Chromozym U functions by serving as a substrate for urokinase. When urokinase cleaves this compound, it releases a chromogenic group that can be detected spectrophotometrically. This cleavage is highly specific to urokinase, allowing for accurate measurement of its activity. The molecular targets involved in this process include the active site of urokinase, which binds to this compound and catalyzes its hydrolysis .
Comparison with Similar Compounds
Chromozym U is unique in its specificity for urokinase. Similar compounds include:
Chromozym PL: Used as a chromogenic substrate for plasmin, another protease involved in blood clot breakdown.
Chromozym TH: Utilized in assays to measure thrombin activity.
Chromozym t-PA: Applied in the detection of tissue plasminogen activator activity.
Compared to these compounds, this compound is distinct in its exclusive reactivity with urokinase, making it a specialized tool for studying this particular enzyme .
Properties
Molecular Formula |
C26H34N8O8 |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
acetic acid;N-[3-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide |
InChI |
InChI=1S/C24H30N8O6.C2H4O2/c25-24(26)28-13-4-7-19(23(36)30-17-8-10-18(11-9-17)32(37)38)31-21(34)15-29-20(33)12-14-27-22(35)16-5-2-1-3-6-16;1-2(3)4/h1-3,5-6,8-11,19H,4,7,12-15H2,(H,27,35)(H,29,33)(H,30,36)(H,31,34)(H4,25,26,28);1H3,(H,3,4)/t19-;/m0./s1 |
InChI Key |
LNYCMHUMNWBNSM-FYZYNONXSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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